molecular formula C5H11NO2S<br>CH3S(CH2)2CH(NH2)COOH<br>C5H11NO2S B558213 Boc-Ser-OBzl CAS No. 59524-02-6

Boc-Ser-OBzl

Cat. No.: B558213
CAS No.: 59524-02-6
M. Wt: 295.33 g/mol
InChI Key: FFEARJCKVFRZRR-UHFFFAOYSA-N
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Description

Boc-L-serine benzyl ester, commonly referred to as Boc-Ser-OBzl, is an organic compound used extensively in peptide synthesis. It is a derivative of serine, an amino acid, and is protected by a tert-butoxycarbonyl (Boc) group at the amino terminus and a benzyl ester at the carboxyl terminus. This compound is often utilized in solid-phase peptide synthesis due to its stability and ease of deprotection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-L-serine benzyl ester typically involves the protection of the amino group of serine with a tert-butoxycarbonyl group and the esterification of the carboxyl group with benzyl alcohol. The process can be summarized as follows:

Industrial Production Methods

In industrial settings, the production of Boc-L-serine benzyl ester follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Boc-L-serine benzyl ester undergoes several types of chemical reactions, including:

    Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA), while the benzyl ester can be cleaved using hydrogenation with palladium on carbon (Pd/C).

    Coupling Reactions: It can participate in peptide bond formation with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) for Boc group removal; hydrogenation with palladium on carbon (Pd/C) for benzyl ester cleavage.

    Coupling: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt), and 4-dimethylaminopyridine (DMAP).

Major Products Formed

    Deprotection: L-serine after removal of both protecting groups.

    Coupling: Peptides with Boc-L-serine incorporated at specific positions.

Scientific Research Applications

Boc-L-serine benzyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of Boc-L-serine benzyl ester primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino terminus from unwanted reactions, while the benzyl ester protects the carboxyl terminus. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise assembly of peptides.

Comparison with Similar Compounds

Boc-L-serine benzyl ester can be compared with other similar compounds such as:

    Boc-L-aspartic acid 4-benzyl ester: Similar in structure but with an aspartic acid residue instead of serine.

    Boc-L-glutamic acid 5-benzyl ester: Contains a glutamic acid residue and is used in similar peptide synthesis applications.

The uniqueness of Boc-L-serine benzyl ester lies in its specific use for incorporating serine residues in peptide synthesis, offering stability and ease of deprotection .

Properties

IUPAC Name

benzyl (2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(9-17)13(18)20-10-11-7-5-4-6-8-11/h4-8,12,17H,9-10H2,1-3H3,(H,16,19)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQADRZHPZVQGCW-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CO)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427031
Record name Boc-Ser-OBzl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59524-02-6
Record name Boc-Ser-OBzl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What structural information about Boc-Ser(OBzl) can be derived from the research papers?

A1: The research primarily highlights the use of Boc-Ser(OBzl) as a protected building block in peptide synthesis. [, ] Specifically, the paper titled "Encephalitogenic Peptides: Synthesis and 13C N.M.R. of a Pentapeptide Fragment of Myelin Basic Protein of the (65-74) Region" utilizes ¹³C NMR to analyze the synthesized peptides containing this group. [] A key finding is the impact of the benzyl ether protecting group (OBzl) on the serine's ¹³C NMR shifts. The β-carbon experiences a downfield shift (resonates at a lower field), while the α-carbon exhibits an upfield shift. This information is valuable for confirming the presence and analyzing the conformation of Boc-Ser(OBzl) within a peptide sequence using NMR techniques.

Q2: How is Boc-Ser(OBzl) utilized in peptide synthesis, as demonstrated in the research?

A2: Both papers showcase the incorporation of Boc-Ser(OBzl) into peptide chains using conventional stepwise synthesis. [, ] This involves the sequential addition of protected amino acids to build the desired peptide sequence. Notably, "Encephalitogenic Peptides: Synthesis and 13C N.M.R. of a Pentapeptide Fragment of Myelin Basic Protein of the (65-74) Region" details the synthesis of Boc-Ser(OBzl)-Leu-Pro-Gln-Lys(N⁸-Cbz)-OBzl, a fragment of the Myelin Basic Protein (MBP) 65-74 region. [] This exemplifies the use of Boc-Ser(OBzl) in constructing peptides relevant to biological systems and potential therapeutic targets.

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